molecular formula C14H12O3 B8506675 1,2-Bis(3-hydroxyphenyl)ethanone CAS No. 63192-59-6

1,2-Bis(3-hydroxyphenyl)ethanone

Cat. No. B8506675
M. Wt: 228.24 g/mol
InChI Key: MDSFYGBXGRMKQS-UHFFFAOYSA-N
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Patent
US04001216

Procedure details

2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone was reduced by the procedure of M. Pisova and M. Soncek [Coll. Czech, Chem. Comm., 38, 3876 (1973)]. A mixture of 2-hydroxy-1,2-bis(3-hydroxyphenylethanone (18 g.) chromic sulfate hydrate (20.9% Cr; 60 g.), zinc dust (49 g.) and water-ethanol (1:1, 1 liter) was stirred under an atmosphere of nitrogen for 11 hours. The mixture was diluted with water and extracted with three portions of ethyl acetate. The organic solution was washed with saturated brine solution and dried over magnesium sulfate. The solution was concentrated and the product crystallized from ethyl acetate-benzene (seeding); yield: 8.51 g., m.p. 155°-156°.
Name
2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
[Compound]
Name
chromic sulfate hydrate
Quantity
60 g
Type
reactant
Reaction Step Two
Name
water ethanol
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=1)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([OH:11])[CH:6]=1)=[O:4].OC1C=C(C(=O)C)C=CC=1.O.C(O)C>O.[Zn]>[OH:11][C:7]1[CH:6]=[C:5]([C:3](=[O:4])[CH2:2][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[CH:13]=2)[CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=CC(=CC=C1)O)C1=CC(=CC=C1)O
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
OC=1C=C(C=CC1)C(C)=O
Name
chromic sulfate hydrate
Quantity
60 g
Type
reactant
Smiles
Name
water ethanol
Quantity
1 L
Type
reactant
Smiles
O.C(C)O
Name
Quantity
49 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of nitrogen for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
the product crystallized from ethyl acetate-benzene (seeding)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
Smiles
OC=1C=C(C=CC1)C(CC1=CC(=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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